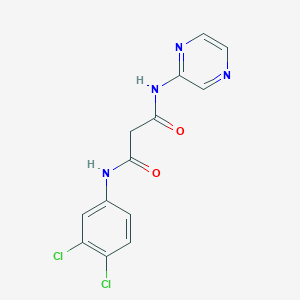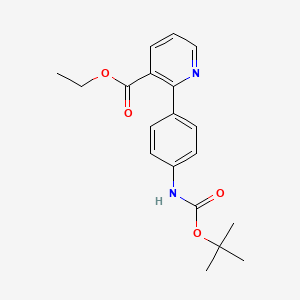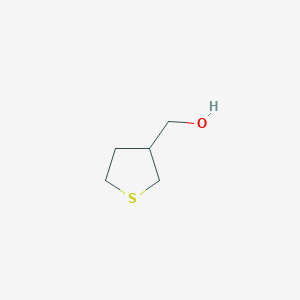methanone CAS No. 477847-87-3](/img/structure/B2931594.png)
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a compound with a similar structure, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, was achieved by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A key aspect of research on compounds like "1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone" involves the synthesis of novel derivatives and their structural characterization. For example, the catalyst- and solvent-free synthesis of related compounds using microwave-assisted Fries rearrangement demonstrates an efficient approach for regioselective synthesis, with theoretical studies supporting the synthesis process through density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019). Furthermore, the synthesis of isomorphous structures obeying the chlorine-methyl exchange rule highlights the precise control and predictability in chemical synthesis (Rajni Swamy et al., 2013).
Biological Activity and Applications
Compounds structurally related to "1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone" have been evaluated for their biological activity, including antimicrobial properties and potential as pharmaceutical agents. For instance, novel triazole derivatives have been synthesized and assessed for their antibacterial activity against various human pathogenic bacteria, identifying potential molecules for further development (Nagaraj et al., 2018). Additionally, the discovery and preclinical profiling of P2X7 antagonists for the treatment of mood disorders illustrate the pharmaceutical application of related compounds, highlighting their potential in addressing complex health conditions (Chrovian et al., 2018).
Material Science and Chemical Properties
Research on compounds structurally similar to "1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-ylmethanone" also extends to material science and the exploration of their chemical properties. The synthesis, crystal structure, and DFT study of boric acid ester intermediates provide insights into their physicochemical properties and potential applications in material science (Huang et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(3-chloro-4-methylphenyl)triazol-4-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O/c1-10-2-7-13(8-14(10)17)21-9-15(19-20-21)16(22)11-3-5-12(18)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVVTZPGDDAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl](4-fluorophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

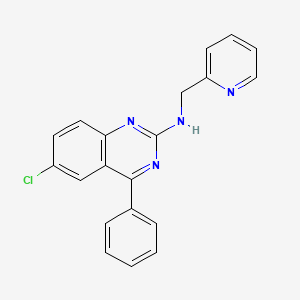
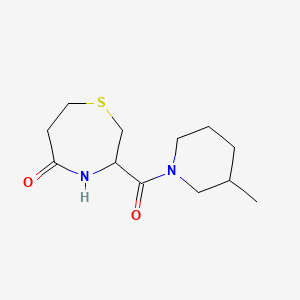
![3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2931516.png)
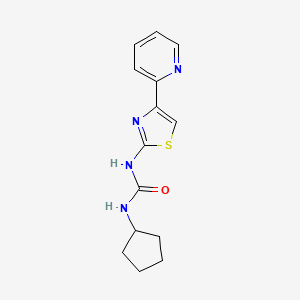
![3-{[(5-Bromofuran-2-yl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2931519.png)
![3-(2-oxo-2-(piperidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2931523.png)
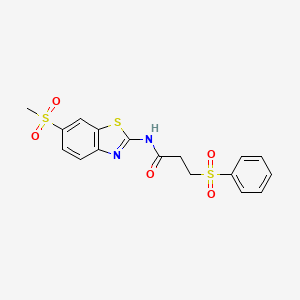
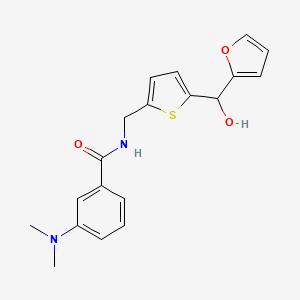
![3-cyclopentyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2931528.png)
![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2931531.png)
